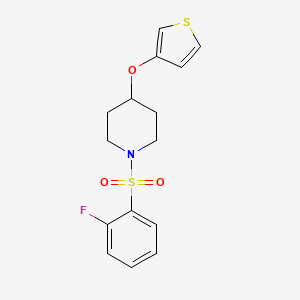

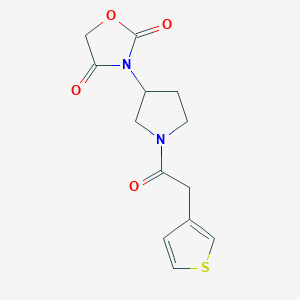

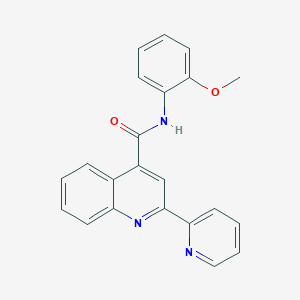

![molecular formula C13H13F3N6 B3004205 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034466-59-4](/img/structure/B3004205.png)

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative that is of interest due to its potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperazine, another important moiety in this compound, is a six-membered ring containing two nitrogen atoms at opposite positions, which is known for its versatility in drug development.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Similarly, 4-N-piperazinyl-thieno[2,3-d]pyrimidines were synthesized with structural variety at positions 2, 4, and 6 of the scaffold . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and contribute to the biological activity of the compound. The presence of a piperazine ring can introduce flexibility and additional nitrogen atoms, which can be exploited for further chemical modifications .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. For example, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized and could be further reacted with nucleophilic reagents to form dialkylamino derivatives . This indicates that the compound may also be amenable to similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, some pyrimidine derivatives have shown antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Others have been evaluated for their immunosuppressive activity , antimicrobial activity , and as inhibitors of enzymes like 15-lipoxygenase . The trifluoromethyl group in the compound of interest is a common bioisostere in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a molecule, which could affect its pharmacokinetic properties.

作用机制

Target of Action

The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine .

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine . This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation .

Biochemical Pathways

The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways . By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission . Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect . These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.

属性

IUPAC Name |

4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIOWPTWXXXPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

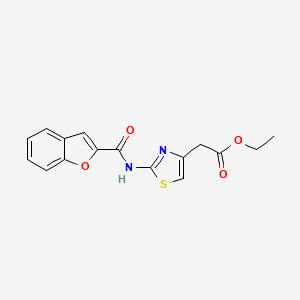

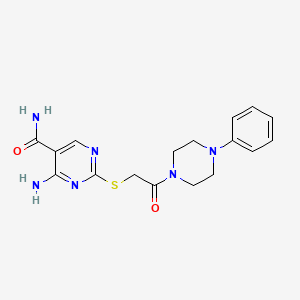

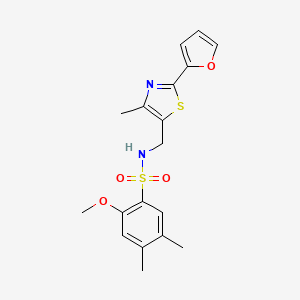

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

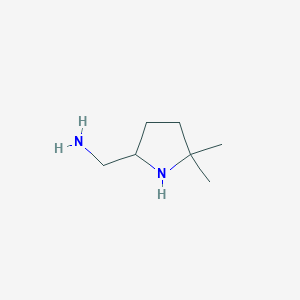

![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)